molecular formula C28H35N9O21P2 B12655346 Uridylyl-(3'.5')-uridylyl-(3'.5')-guanosine CAS No. 3352-32-7

Uridylyl-(3'.5')-uridylyl-(3'.5')-guanosine

Cat. No.: B12655346
CAS No.: 3352-32-7
M. Wt: 895.6 g/mol
InChI Key: OJITXDQCQDTWKN-UHFFFAOYSA-N
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Description

Uridylyl-(3’->5’)-uridylyl-(3’->5’)-guanosine is a nucleotide sequence composed of two uridine monophosphates linked to a guanosine monophosphate. This compound is a type of oligonucleotide, which plays a crucial role in various biological processes, including the regulation of gene expression and the synthesis of proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridylyl-(3’->5’)-uridylyl-(3’->5’)-guanosine typically involves solid-phase synthesis techniques. The process begins with the attachment of the first nucleotide to a solid support, followed by the sequential addition of the remaining nucleotides. Each addition involves the activation of the 5’-hydroxyl group of the incoming nucleotide and the coupling with the 3’-hydroxyl group of the growing chain. Common reagents used in this process include phosphoramidites, tetrazole, and acetonitrile. The reaction conditions often involve anhydrous environments to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of Uridylyl-(3’->5’)-uridylyl-(3’->5’)-guanosine follows similar principles but on a larger scale. Automated synthesizers are employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Uridylyl-(3’->5’)-uridylyl-(3’->5’)-guanosine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the nucleobases, particularly guanine, leading to the formation of 8-oxoguanine.

    Reduction: Although less common, reduction reactions can modify the ribose sugar or the nucleobases.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate backbone, leading to the formation of modified oligonucleotides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Phosphorothioate reagents are often employed for backbone modifications.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of guanine results in 8-oxoguanine, while substitution reactions can yield phosphorothioate-modified oligonucleotides.

Scientific Research Applications

Uridylyl-(3’->5’)-uridylyl-(3’->5’)-guanosine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying nucleotide interactions and the effects of chemical modifications on oligonucleotide stability.

    Biology: This compound is crucial in the study of RNA interference (RNAi) mechanisms and the development of small interfering RNA (siRNA) therapies.

    Medicine: It has potential therapeutic applications in the treatment of genetic disorders and viral infections by targeting specific mRNA sequences for degradation.

    Industry: In biotechnology, it is used in the development of diagnostic tools and as a component in various assays.

Mechanism of Action

The mechanism of action of Uridylyl-(3’->5’)-uridylyl-(3’->5’)-guanosine involves its interaction with complementary RNA or DNA sequences. By binding to these sequences, it can inhibit the translation of specific proteins or promote the degradation of target mRNA. The molecular targets include various mRNA sequences, and the pathways involved are primarily related to RNA interference and gene silencing.

Comparison with Similar Compounds

Similar Compounds

  • Uridylyl-(3’->5’)-uridylyl-(3’->5’)-cytidine
  • Uridylyl-(3’->5’)-uridylylyl-(3’->5’)-adenosine
  • Uridylyl-(3’->5’)-uridylylyl-(3’->5’)-thymidine

Uniqueness

Uridylyl-(3’->5’)-uridylylyl-(3’->5’)-guanosine is unique due to the presence of guanine, which provides distinct chemical properties and biological activities. The guanine base allows for specific hydrogen bonding patterns and interactions with proteins and other nucleic acids, making it a valuable tool in various research and therapeutic applications.

Properties

CAS No.

3352-32-7

Molecular Formula

C28H35N9O21P2

Molecular Weight

895.6 g/mol

IUPAC Name

[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C28H35N9O21P2/c29-26-33-21-14(22(45)34-26)30-8-37(21)23-16(42)15(41)10(55-23)6-52-59(48,49)58-20-11(56-25(18(20)44)36-4-2-13(40)32-28(36)47)7-53-60(50,51)57-19-9(5-38)54-24(17(19)43)35-3-1-12(39)31-27(35)46/h1-4,8-11,15-20,23-25,38,41-44H,5-7H2,(H,48,49)(H,50,51)(H,31,39,46)(H,32,40,47)(H3,29,33,34,45)

InChI Key

OJITXDQCQDTWKN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)OP(=O)(O)OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O

Origin of Product

United States

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